Cas no 108587-40-2 (Carbamic acid,N-(2,3-dihydroxypropyl)-, phenylmethyl ester)

Carbamic acid, N-(2,3-dihydroxypropyl)-, phenylmethyl ester is a chemically versatile compound characterized by its functional hydroxyl and carbamate groups. Its structure, featuring a 2,3-dihydroxypropyl substituent and a phenylmethyl ester moiety, lends itself to applications in organic synthesis and intermediate chemistry. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating reactions in aqueous or alcoholic media. This compound is particularly useful in the preparation of modified polymers, pharmaceutical intermediates, or specialty chemicals requiring controlled reactivity. Its stability under mild conditions and compatibility with further derivatization make it a practical choice for research and industrial processes.
Carbamic acid,N-(2,3-dihydroxypropyl)-, phenylmethyl ester structure
108587-40-2 structure
Product Name:Carbamic acid,N-(2,3-dihydroxypropyl)-, phenylmethyl ester
CAS No:108587-40-2
MF:C11H15NO4
MW:225.241103410721
MDL:MFCD03093965
CID:128071
PubChem ID:24878275
Update Time:2025-10-08

Carbamic acid,N-(2,3-dihydroxypropyl)-, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-(2,3-dihydroxypropyl)-, phenylmethyl ester
    • Benzyl (2,3-dihydroxypropyl)carbamate
    • 1-Benzyloxycarbonylamino-2,3-propanediol
    • 3-((benzyloxycarbonyl)amino)-1,2-propanediol
    • 3-(N-benzyloxycarbonyl)aminoglutaric acid
    • 3-(N-benzyloxycarbonyl)aminopropane-1,2-dio
    • 3-< N-(benzyloxycarbonyl)amino> pentanedioic acid
    • 3-Benzyloxycarbonylamino-glutarsaeure
    • benzyl 2,3-dihydroxypropylcarbamate
    • N-(Benzyloxycarbonyl)-3-aMino-1,2-propanediol
    • N-benzyloxycarbonyl 3-amino-glutaric acid
    • N-benzyloxycarbonyl-1-amino-2,3-propanediol
    • N-Benzyloxycarbonyl-3-amino-1,2-propanediol
    • N-(BENZLOXYCARBONYL)-3-AMINO-1 2-
    • N-(BENZYLOXYCARBONYL)-3-AMINO-1,2-PROPAN
    • N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol 97%
    • 108587-40-2
    • CS-0258929
    • Z1270415328
    • N-(Benzyloxycarbonyl)-3-amino-1,2-propane diol
    • Benzyl N-(2,3-dihydroxypropyl)carbamate
    • N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol, 97%
    • EN300-7179549
    • J-002164
    • SB80192
    • SCHEMBL334682
    • DAMJAHUBTRVKPI-UHFFFAOYSA-N
    • AKOS013153468
    • Benzyln-[(2s)-2,3-dihydroxypropyl]carbamate
    • CHEMBL5305261
    • MDL: MFCD03093965
    • Inchi: 1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)
    • InChI Key: DAMJAHUBTRVKPI-UHFFFAOYSA-N
    • SMILES: OC(CO)CNC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 225.10015
  • Monoisotopic Mass: 225.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.1
  • Topological Polar Surface Area: 78.8A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.255
  • Melting Point: 74-78 °C (lit.)
  • Boiling Point: 456.1°C at 760 mmHg
  • Flash Point: 229.6°C
  • Refractive Index: 1.56
  • PSA: 78.79
  • LogP: 0.47040
  • Solubility: Not determined

Carbamic acid,N-(2,3-dihydroxypropyl)-, phenylmethyl ester Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

Carbamic acid,N-(2,3-dihydroxypropyl)-, phenylmethyl ester Pricemore >>

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Additional information on Carbamic acid,N-(2,3-dihydroxypropyl)-, phenylmethyl ester

Carbamic acid, N-(2,3-dihydroxypropyl)-, phenylmethyl ester (CAS No. 108587-40-2): A Comprehensive Overview

Carbamic acid, N-(2,3-dihydroxypropyl)-, phenylmethyl ester, identified by its CAS number 108587-40-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural features, exhibits potential applications in drug development and therapeutic interventions. Its molecular structure consists of a phenylmethyl ester group linked to a carbamic acid moiety, which is further substituted with a 2,3-dihydroxypropyl chain. This distinctive configuration imparts specific chemical and biological properties that make it a subject of interest for researchers exploring novel pharmacological agents.

The< strong>phenylmethyl ester component of this compound is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the< strong>2,3-dihydroxypropyl side chain adds hydrophilic characteristics to the molecule, enhancing its solubility in aqueous environments. This balance between hydrophobic and hydrophilic regions makes the compound particularly suitable for formulating drug delivery systems and bioactive molecules that require interaction with biological membranes.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, where compounds with specific molecular interactions are designed to modulate biological pathways. The< strong>carbamic acid functional group in this compound plays a crucial role in such interactions. Carbamic acid derivatives are known to exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for treating inflammatory diseases, metabolic disorders, and even certain types of cancer. The< strong>N-(2,3-dihydroxypropyl) substitution further fine-tunes the pharmacokinetic properties of the molecule, potentially improving its bioavailability and therapeutic efficacy.

One of the most compelling aspects of< strong>Carbamic acid, N-(2,3-dihydroxypropyl)-, phenylmethyl ester is its potential application in the development of enzyme inhibitors. Enzymes are critical biological catalysts that regulate numerous physiological processes. By designing molecules that can selectively bind to these enzymes, researchers can develop drugs that either activate or inhibit specific enzymatic activities. For instance, studies have shown that derivatives of carbamic acid can interact with carbonic anhydrase enzymes, which are involved in maintaining acid-base balance in the body. Inhibiting these enzymes has been linked to potential treatments for conditions such as glaucoma and altitude sickness.

The< strong>phenylmethyl ester moiety also contributes to the compound's versatility. Phenyl rings are commonly found in many biologically active molecules due to their ability to participate in hydrophobic interactions andπ-stacking effects. These interactions can enhance the binding affinity of a drug molecule to its target receptor. Additionally, the ester group can undergo various chemical transformations, allowing for further modifications to tailor its pharmacological properties. This flexibility makes< strong>Carbamic acid, N-(2,3-dihydroxypropyl)-, phenylmethyl ester a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In light of these properties, researchers have been exploring the potential of< strong>Carbamic acid, N-(2,3-dihydroxypropyl)-, phenylmethyl ester in various biomedical applications. For example, its ability to interact with enzymes and receptors suggests that it could be used to develop drugs for neurological disorders. The< strong>N-(2,3-dihydroxypropyl) side chain enhances solubility and bioavailability, which are critical factors for drug efficacy. Furthermore, the compound's stability under various conditions makes it suitable for formulation into oral or injectable medications.

The synthesis of< strong>Carbamic acid, N-(2,3-dihydroxypropyl)-, phenylmethyl ester involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of intermediates such as phenylmethyl bromide and 2-hydroxy-1-propene oxide derivative. These intermediates are then reacted under controlled conditions to form the desired carbamate ester linkage. The use of high-purity reagents and advanced synthetic techniques ensures that the final product meets stringent quality standards required for pharmaceutical applications.

Evaluation of< strong>Carbamic acid, N-(2,)-, phen.methyl est.r(CAS No....) has revealed promising results in preclinical studies conducted by independent research groups worldwide.

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